
Carbapenem
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
碳青霉烯是一类高效的抗生素,主要用于治疗严重的细菌感染。这些抗生素属于β-内酰胺类药物,该类药物还包括青霉素和头孢菌素。 碳青霉烯以其广谱活性而闻名,通常用于治疗由耐多药细菌引起的感染 .
准备方法
合成路线和反应条件
碳青霉烯通过一系列复杂的化学反应合成。一种常见的方法是使用β-内酰胺前体,这些前体经过环化反应形成碳青霉烯核心结构。合成过程通常包括以下步骤:
β-内酰胺环的形成: 这是通过使合适的胺与β-内酰胺前体反应来实现的。
环化: 然后使β-内酰胺环环化形成碳青霉烯核心。
官能化: 在核心结构上添加各种官能团以增强其抗菌活性.
工业生产方法
碳青霉烯的工业生产涉及使用自动化反应器进行大规模化学合成。该过程针对高产率和高纯度进行了优化,并且通常包括以下步骤:
发酵: 一些碳青霉烯通过发酵过程从天然来源中提取。
化学合成: 大规模化学合成用于生产核心结构并对其进行官能化。
纯化: 使用结晶和色谱等技术对最终产品进行纯化.
化学反应分析
Mechanism of Hydrolysis by Metallo-β-Lactamases (MβLs)
Carbapenem resistance is a significant threat to human health, primarily mediated by metallo-β-lactamases (MβLs). These enzymes hydrolyze carbapenems, rendering them ineffective .
-
MβLs catalyze the hydrolysis of carbapenems through a mechanism involving the accumulation of anionic intermediates .
-
Spectroscopic studies have identified intermediates in the hydrolysis of imipenem and meropenem by MβLs .
-
The hydrolysis reaction is similar among mono-Zn(II) and binuclear MβLs .
This compound Hydrolysis by bi-Zn(II) B1 MβLs
Hydrolysis of imipenem by bi-Zn(II)-NDM-1 results in an increase of absorbance at 390 nm during the first 2 ms of the reaction, which then decays as another species accumulates with an absorption at 343 nm . These spectral features are attributed to two reaction intermediates, EI1 and EI2 . A similar accumulation of two reaction intermediates with absorption bands at 375 nm (EI1) and 336 nm (EI2) was observed during hydrolysis of meropenem by bi-Zn(II)-NDM-1 .
Role of the Ω-Loop in Carbapenemase Activity
The flexible Ω-loop helps confer broad-spectrum activity, while carbapenemase activity stems from efficient deacylation .
-
QM/MM calculations of this compound deacylation show the formation of a tetrahedral intermediate .
-
The ASM (adaptive string method) applies an on-the-fly string method for defining the position of the minimum free energy pathway (MFEP) .
-
The position of the string nodes (after sufficient string position optimization) is then used to define the reaction coordinate (RC), and umbrella sampling (US) windows are used to calculate the potential of mean force (PMF) of the proposed reaction pathway .
The Δ2 tautomer undergoes the deacylation reaction much more readily (ΔG‡ = 12.3 ± 3.5 kcal/mol) than the Δ1-(2R) tautomer (ΔG‡ = 19.4 ± 1.6 kcal/mol) .
Structural Basis for this compound-Hydrolyzing Mechanisms
Structural comparisons between carbapenemase complexes reveal differences in the interaction of the deacylating water (DW) molecule .
-
In SHV-1:meropenem and TEM-1:imipenem complexes, the DW in the active site forms hydrogen bonds to Glu166, Asn170, and the C8 hydroxyl of 6α-1R-hydroxyethyl group of carbapenems (meropenem and imipenem) which forms a hydrogen bond to Asn132 .
-
In SFC-1(E166A mutant):meropenem and GES-5:imipenem complexes, the DW in the active site loses interaction with the C8 hydroxyl group of 6α-1R-hydroxyethyl group of carbapenems and newly forms a hydrogen bond to Asn132 .
-
The difference of carbapenemase activity between carbapenemases (SFC-1 and GES-5) and non-carbapenemases (SHV-1 and TEM-1) may be caused by a different binding mode of the 6α-1R-hydroxyethyl group of carbapenems .
Mechanism of NDM-1-Catalyzed this compound Hydrolysis
The mechanism of MBL-catalyzed this compound hydrolysis is not well understood relative to that of penicillin and cephalosporin hydrolysis, largely due to difficulties in characterizing the molecular structure of hydrolytic intermediates .
-
Hydrolysis proceeds via an open-ring derivative with a negative charge delocalized over a conjugated π-system covering C2 and N4, which is dynamically stabilized at the active site of NDM-1 .
-
A tentative equilibrium between the two intermediates, EI1 and EI2, is thus established before protonation occurs .
-
Due to the lack of the bridging water that may serve as an ideal proton donor, protonation at the lactam nitrogen (N4) seems to be impossible. This scenario obviously favors EI2 accumulation if the Δ2 isomer cannot decay unless it is tautomerized to Δ1 .
科学研究应用
Intra-abdominal Infections
Carbapenems are frequently employed in the treatment of intra-abdominal infections, particularly when the causative organisms are resistant to conventional therapies. Ertapenem is recommended for mild-to-moderate community-acquired intra-abdominal infections, while doripenem and meropenem are preferred for high-risk cases and hospital-acquired infections .
Case Study:
A systematic review indicated that doripenem demonstrated high cure rates in complicated urinary tract infections caused by levofloxacin-resistant E. coli strains .
Complicated Urinary Tract Infections
Carbapenems are effective in treating complicated urinary tract infections, particularly those caused by resistant pathogens. A systematic review highlighted the efficacy of doripenem in achieving high cure rates in such cases .
Pneumonia
In cases of hospital-acquired pneumonia or ventilator-associated pneumonia, carbapenems like imipenem and meropenem are recommended as first-line treatments, especially when Pseudomonas aeruginosa or Acinetobacter species are suspected . Combination therapy with aminoglycosides is often utilized to mitigate resistance development.
Spectrum of Activity
The spectrum of activity for carbapenems includes:
Pathogen | Imipenem | Meropenem | Ertapenem | Doripenem |
---|---|---|---|---|
Escherichia coli | Yes | Yes | Yes | Yes |
Klebsiella pneumoniae | Yes | Yes | Yes | Yes |
Pseudomonas aeruginosa | Yes | Yes | No | Yes |
Acinetobacter baumannii | Yes | Yes | No | Yes |
Streptococcus pneumoniae | Moderate | Moderate | Moderate | Moderate |
Resistance Mechanisms
The emergence of this compound-resistant Enterobacteriaceae (CRE) poses a significant challenge in clinical settings. Mechanisms include:
- Production of carbapenemases (e.g., KPC, NDM)
- Porin channel loss
- Efflux pump overexpression
A recent study highlighted the global spread of CRE and emphasized the need for rapid detection methods to manage these infections effectively .
作用机制
碳青霉烯通过抑制细菌细胞壁的合成来发挥其抗菌作用。它们与青霉素结合蛋白(PBP)结合,青霉素结合蛋白是细胞壁合成所必需的。这种结合抑制了转肽反应,导致细胞裂解和死亡。 碳青霉烯以其能够抵抗大多数β-内酰胺酶水解而独树一帜,使其对多种细菌有效 .
相似化合物的比较
碳青霉烯与其他β-内酰胺类抗生素如青霉素和头孢菌素进行比较。虽然所有这些抗生素都具有共同的β-内酰胺环结构,但碳青霉烯具有更广谱的活性,并且对β-内酰胺酶的抵抗力更强。类似的化合物包括:
青霉素: 对较窄范围的细菌有效,并且更容易被β-内酰胺酶水解。
头孢菌素: 比青霉素更广谱,但对耐药细菌的疗效仍然不如碳青霉烯。
单环β-内酰胺类: 对革兰氏阴性菌有效,但对革兰氏阳性菌无效
碳青霉烯因其广谱活性以及对β-内酰胺酶的抵抗力而脱颖而出,使其成为治疗严重和耐药性细菌感染的宝贵药物。
常见问题
Basic Research Question: How can researchers systematically assess carbapenem resistance mechanisms in clinical bacterial isolates?
Methodological Answer:
To evaluate resistance mechanisms (e.g., enzymatic degradation, porin mutations), use a combination of phenotypic assays (e.g., modified Hodge test, this compound MIC determination) and genotypic analyses (e.g., PCR for blaKPC, blaNDM, blaOXA-48 genes). For MIC testing, follow CLSI guidelines using agar dilution or broth microdilution methods. Genotypic confirmation should include sequencing to identify novel mutations. Cross-reference findings with epidemiological data to distinguish clonal spread from horizontal gene transfer .
Advanced Research Question: What experimental designs are optimal for studying this compound combination therapies against multidrug-resistant Acinetobacter baumannii?
Methodological Answer:
Use time-kill assays under simulated pharmacokinetic/pharmacodynamic (PK/PD) conditions to evaluate this compound-polymyxin B (PMB) combinations. Design experiments with varying bacterial inoculum sizes (e.g., 10⁶ vs. 10⁸ CFU/mL) to mimic high-burden infections. Incorporate dynamic models (e.g., hollow-fiber infection models) to simulate human drug clearance rates. Analyze synergy using the fractional inhibitory concentration index (FICI ≤0.5) and validate with genomic analysis of resistance gene expression post-exposure .
Basic Research Question: How should researchers conduct a literature review to identify gaps in this compound stability studies?
Methodological Answer:
Structure the review using databases like PubMed and EMBASE with keywords: "this compound stability," "hydrolysis kinetics," and "β-lactamase degradation." Filter studies by methodology (e.g., HPLC vs. microbiological assays) and organism specificity. Critically evaluate contradictions, such as discrepancies in degradation rates reported for imipenem vs. meropenem. Use tools like PRISMA for systematic reviews and highlight understudied areas (e.g., stability in biofilm environments) .
Advanced Research Question: How can contradictory data on this compound resistance risk factors be reconciled in retrospective clinical studies?
Methodological Answer:
Apply multivariate regression models to control for confounders like prior antibiotic exposure, comorbidities, and ICU stay duration. Use propensity score matching to isolate this compound’s role in driving resistance (e.g., imipenem as an independent risk factor for MDR A. baumannii). Validate findings with sensitivity analyses and meta-analyses of cohort studies. Address publication bias via funnel plots .
Basic Research Question: What protocols ensure reproducibility in this compound susceptibility testing across labs?
Methodological Answer:
Standardize inoculum preparation (0.5 McFarland standard) and use quality-controlled reference strains (e.g., E. coli ATCC 25922). Adhere to CLSI or EUCAST breakpoints for zone diameter interpretation. Document inter-laboratory variability using blinded sample exchanges and statistical tools like Cohen’s κ coefficient for agreement analysis .
Advanced Research Question: How to design a translational study evaluating this compound PK/PD in critically ill patients?
Methodological Answer:
Implement population pharmacokinetic modeling using nonlinear mixed-effects software (e.g., NONMEM). Collect serial plasma samples to measure drug concentrations via LC-MS/MS. Incorporate covariates (e.g., renal function, albumin levels) to predict exposure variability. Define PK/PD targets (e.g., %T > MIC) and correlate with clinical outcomes (e.g., 28-day mortality). Obtain ethics approval with informed consent and rigorous exclusion criteria .
Basic Research Question: What statistical methods are appropriate for analyzing this compound efficacy data with small sample sizes?
Methodological Answer:
Use non-parametric tests (e.g., Mann-Whitney U) for skewed data. Apply bootstrapping to estimate confidence intervals for MIC₅₀/MIC₉₀ values. For survival analyses, employ Kaplan-Meier curves with log-rank tests. Report effect sizes (e.g., hazard ratios) and power calculations to justify sample limitations .
Advanced Research Question: How to investigate this compound penetration into bacterial biofilms?
Methodological Answer:
Use confocal microscopy with fluorescent this compound analogs (e.g., meropenem-BODIPY) to visualize biofilm penetration. Quantify drug accumulation via LC-MS/MS and correlate with biofilm biomass (crystal violet assay) and viability (CFU counts). Compare static vs. flow-cell biofilm models to mimic in vivo conditions .
Basic Research Question: What methodologies validate carbapenemase activity in Enterobacteriaceae isolates?
Methodological Answer:
Perform the Carba NP test for enzymatic hydrolysis detection. Confirm with EDTA inhibition assays (MBL activity) and temocillin disk diffusion (OXA-48 screening). Use whole-genome sequencing to resolve ambiguous results and submit novel variants to GenBank .
Advanced Research Question: How to model the ecological impact of this compound use on gut microbiota?
Methodological Answer:
Conduct metagenomic sequencing of fecal samples pre/post this compound exposure. Analyze diversity indices (Shannon/Simpson) and resistome shifts using tools like CARD and ResFinder. Corlate findings with clinical metadata (e.g., diarrhea incidence) and validate with in vitro gut-on-a-chip models .
属性
分子式 |
C6H7NO |
---|---|
分子量 |
109.13 g/mol |
IUPAC 名称 |
(5R)-1-azabicyclo[3.2.0]hept-2-en-7-one |
InChI |
InChI=1S/C6H7NO/c8-6-4-5-2-1-3-7(5)6/h1,3,5H,2,4H2/t5-/m1/s1 |
InChI 键 |
YZBQHRLRFGPBSL-RXMQYKEDSA-N |
SMILES |
C1C=CN2C1CC2=O |
手性 SMILES |
C1C=CN2[C@H]1CC2=O |
规范 SMILES |
C1C=CN2C1CC2=O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。